molecular formula C22H29N3O5 B12453534 N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide

N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide

Cat. No.: B12453534
M. Wt: 415.5 g/mol
InChI Key: RAGVOHJCNAVWEW-UHFFFAOYSA-N
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Description

N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide is a complex organic compound that features a unique combination of functional groups, including a butoxypropyl chain, a furan ring, and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide typically involves multiple steps, starting with the preparation of the furan derivative. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps involve the introduction of the hydrazinyl group and the butoxypropyl chain through nucleophilic substitution reactions. The final step usually involves the coupling of the furan derivative with the hydrazinyl compound under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as sodium borohydride.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: Its derivatives could be explored for their pharmacological properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide exerts its effects is likely related to its ability to interact with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds such as 2-furoic acid and furanones share the furan ring structure.

    Hydrazinyl Compounds: Hydrazine derivatives like phenylhydrazine have similar functional groups.

    Butanamide Derivatives: Compounds like N-butylbutanamide share the butanamide backbone.

Uniqueness

N-(3-butoxypropyl)-4-oxo-4-{2-[(5-phenylfuran-2-yl)carbonyl]hydrazinyl}butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H29N3O5

Molecular Weight

415.5 g/mol

IUPAC Name

N-(3-butoxypropyl)-4-oxo-4-[2-(5-phenylfuran-2-carbonyl)hydrazinyl]butanamide

InChI

InChI=1S/C22H29N3O5/c1-2-3-15-29-16-7-14-23-20(26)12-13-21(27)24-25-22(28)19-11-10-18(30-19)17-8-5-4-6-9-17/h4-6,8-11H,2-3,7,12-16H2,1H3,(H,23,26)(H,24,27)(H,25,28)

InChI Key

RAGVOHJCNAVWEW-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCCNC(=O)CCC(=O)NNC(=O)C1=CC=C(O1)C2=CC=CC=C2

Origin of Product

United States

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